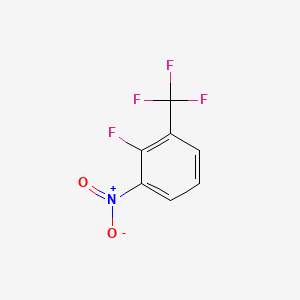
2-Fluoro-3-nitrobenzotrifluoride
概要
説明
2-Fluoro-3-nitrobenzotrifluoride is an organic compound with the molecular formula C7H3F4NO2. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom and a nitro group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
作用機序
Target of Action
The primary target of 2-Fluoro-3-nitrobenzotrifluoride is polyamines, such as spermidine, spermine, and the diamine precursor putrescine . Polyamines are organic compounds that play crucial roles in cell growth and differentiation, gene expression, protein synthesis, and ion channel regulation .
Mode of Action
This compound interacts with its targets through a process known as derivatization . In High-Performance Liquid Chromatography (HPLC), derivatization is used to enhance the detection of certain compounds. In this case, this compound acts as a derivatization reagent for the HPLC determination of polyamines .
Biochemical Pathways
Given its interaction with polyamines, it can be inferred that it may influence pathways involving cell growth and differentiation, gene expression, and protein synthesis .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.
Result of Action
Given its role as a derivatization reagent in hplc, it can be inferred that it aids in the detection and quantification of polyamines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis process of 5-fluoro-2-nitrobenzotrifluoride in a continuous-flow millireactor system was found to be influenced by the composition of the mixed acid, the molar ratio of nitric acid to the substrate, the residence time, and the temperature . These factors can affect the reaction performance, temperature distribution, substrate conversion, and the control over impurity .
生化学分析
Biochemical Properties
2-Fluoro-3-nitrobenzotrifluoride plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a derivatization reagent for the high-performance liquid chromatography (HPLC) determination of polyamines such as spermidine, spermine, and putrescine . These interactions are crucial for the identification and quantification of these biomolecules in biological samples.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause specific target organ toxicity, particularly affecting the respiratory system . Additionally, it may cause serious eye damage and skin irritation, indicating its potential impact on cellular integrity and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitration process involves the interaction with mixed acids, which can result in significant changes in gene expression and enzyme activity
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the synthesis process of this compound in a continuous-flow millireactor system can achieve better control over impurities and higher process efficiency . This indicates that the compound’s stability and effectiveness can be maintained over extended periods under controlled conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, the compound’s exothermic properties and potential for causing respiratory irritation highlight the importance of dosage control in experimental settings . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The nitration process of 3-fluorobenzotrifluoride, which leads to the formation of this compound, involves mixed acids as nitrating agents . This process is essential for the compound’s synthesis and its subsequent involvement in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and overall effectiveness. For example, the use of gas chromatography with a flame ionization detector has been employed to determine the product’s distribution in prepared solutions . This information is vital for understanding how the compound is transported and distributed in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-nitrobenzotrifluoride typically involves the nitration of 3-fluorobenzotrifluoride. This process can be carried out in a continuous-flow millireactor system using mixed acids as nitrating agents. The reaction conditions, such as the composition of the mixed acid, the molar ratio of nitric acid to the substrate, residence time, and temperature, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over impurities and higher process efficiency due to enhanced mass and heat transfer rates. The process safety is evaluated using Reaction Calorimeter and Differential Scanning Calorimetry to ensure safe operation .
化学反応の分析
Types of Reactions
2-Fluoro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Oxidation: Conversion of functional groups to higher oxidation states.
Common Reagents and Conditions
Nitration: Mixed acids (nitric acid and sulfuric acid) are commonly used as nitrating agents.
Fluorination: Fluorinating agents such as potassium fluoride in sulfolane.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions include various nitro and fluoro derivatives of benzotrifluoride, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Fluoro-3-nitrobenzotrifluoride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: In the production of agrochemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
4-Fluoro-3-nitrobenzotrifluoride: Another derivative of benzotrifluoride with similar applications in HPLC derivatization and synthesis of pharmaceutical intermediates.
2-Fluoro-5-nitrobenzotrifluoride: Used in similar applications but with different substitution patterns on the benzene ring.
Uniqueness
2-Fluoro-3-nitrobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular interactions are required .
特性
IUPAC Name |
2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKWPKDZNHZBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633119 | |
| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61324-97-8 | |
| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1324302.png)






![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)





![Tert-butyl 2-benzyl-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324342.png)
